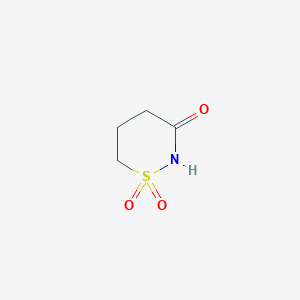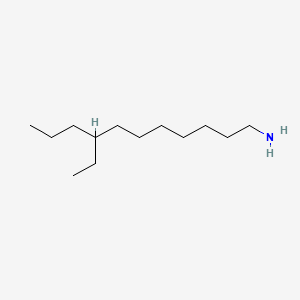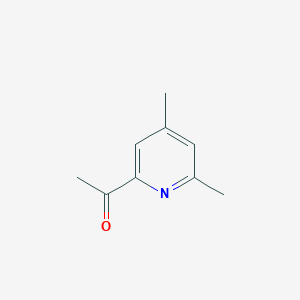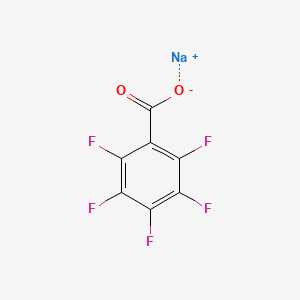
Sodium 2,3,4,5,6-pentafluorobenzoate
Overview
Description
Sodium 2,3,4,5,6-pentafluorobenzoate is a chemical compound with the molecular formula C7HF5NaO2. It is a sodium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring, making it highly fluorinated. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Sodium 2,3,4,5,6-pentafluorobenzoate is primarily used as an intercalating agent in the preparation of composite materials . It is intercalated into graphene oxide sheets, which serve as the primary targets . The role of these targets is to enhance the removal of sulfonamide pharmaceuticals from water .
Mode of Action
The mode of action of this compound involves its interaction with graphene oxide sheets . The compound is intercalated into these sheets, leading to the formation of size hives and an increased availability of the intrinsic area of graphene oxide . This interaction results in the creation of novel composite materials with enhanced adsorption capacities .
Biochemical Pathways
The biochemical pathways affected by this compound involve the adsorption of sulfadiazine (SD) onto the graphene oxide sheets . The intercalation of this compound into these sheets enhances their adsorption capacities, thereby affecting the removal of SD from aqueous solutions . The downstream effects include a decrease in the presence of SD in the environment .
Pharmacokinetics
The compound’s interaction with graphene oxide sheets suggests that it may have high adsorption properties
Result of Action
The result of the action of this compound is the creation of composite materials with enhanced adsorption capacities . These materials are more effective at removing SD from aqueous solutions, which can have significant environmental benefits .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the solution . The adsorption of SD onto the graphene oxide sheets decreases with increasing solution pH . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3,4,5,6-pentafluorobenzoate can be synthesized through the nucleophilic substitution reaction of pentafluorobenzene with sodium hydroxide. The reaction typically involves the following steps:
Reactants: Pentafluorobenzene and sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of a fluorine atom by a hydroxyl group, forming pentafluorobenzoic acid.
Neutralization: The resulting pentafluorobenzoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of reactants.
Controlled Conditions: Maintaining precise temperature and pH conditions to ensure high yield and purity.
Purification: Employing purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,4,5,6-pentafluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Complex Formation: It can form complexes with metals, which are useful in coordination chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or polar organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Complex Formation: Metal salts and ligands are used to form coordination complexes.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylate derivatives.
Complexes: Metal complexes with unique properties and applications.
Scientific Research Applications
Sodium 2,3,4,5,6-pentafluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings
Comparison with Similar Compounds
Pentafluorobenzoic Acid: The parent acid of sodium 2,3,4,5,6-pentafluorobenzoate.
Tetrafluorobenzoates: Compounds with four fluorine atoms, such as 2,3,4,5-tetrafluorobenzoate and 2,3,5,6-tetrafluorobenzoate.
Trifluorobenzoates: Compounds with three fluorine atoms, such as 2,4,5-trifluorobenzoate.
Uniqueness: this compound is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique reactivity patterns compared to less fluorinated analogs .
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVUOJLQDVPMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635492 | |
| Record name | Sodium pentafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-57-3 | |
| Record name | Sodium pentafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
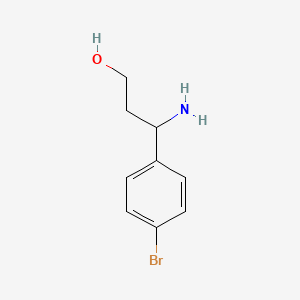

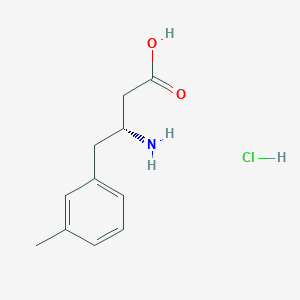

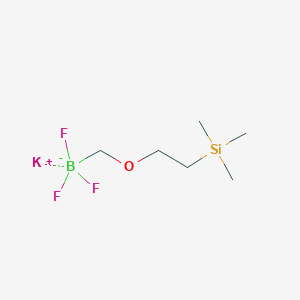

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

